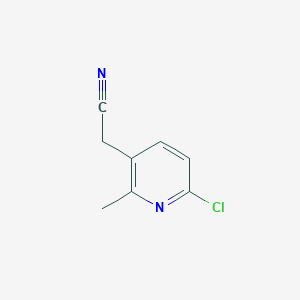

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile

Descripción general

Descripción

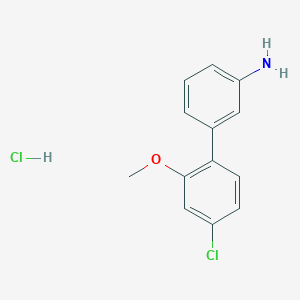

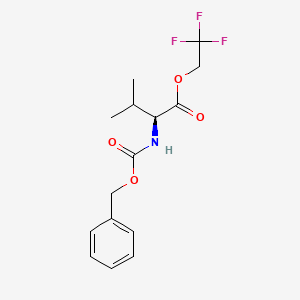

“2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3 . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The melting point of “2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile” is reported to be between 57-58°C . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Photoreactivity Studies

- Photosubstitution Reactions : The ligand substitution reactions of ruthenium complexes involving acetonitrile in the presence of appropriate nucleophiles when irradiated, explore the understanding of photoreactivity mechanisms. Such studies reveal the dynamics of ligand displacement and the role of acetonitrile in these reactions (Hecker, Fanwick, & McMillin, 1991).

Structural Chemistry

- Crystal Structure Analysis : Investigations into the structure of complexes like 4-Methylpyridinium Pentachloro(4-methylpyridine-N)titanate(IV) Acetonitrile Solvate provide insights into the coordination chemistry and molecular arrangement of such compounds, highlighting the role of acetonitrile in the crystalline structure (Hensen, Pickel, Lemke, & Bolte, 1997).

Synthesis of Novel Compounds

- Photocyclization and New Compound Synthesis : Studies demonstrate the use of acetonitrile in the synthesis of new compounds like benzo[c]quinolizinium salts through photocyclization, showcasing its utility in synthetic organic chemistry (Arai, Tabuchi, Arai, Yamagishi, & Hida, 1991).

Luminescent Materials

- Synthesis of Lanthanide Podates : Research on the formation of strongly luminescent heterodinuclear complexes using acetonitrile indicates its potential in the development of advanced luminescent materials (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).

Organic Synthesis

- Derivatives of Pyridothiazine : The use of 2-chloro-6-methylpyridine-3-carbonitrile in the preparation of pyridothiazine derivatives, indicating its role in facilitating diverse organic synthesis pathways (Kobayashi, Iitsuka, & Konishi, 2008).

N-Oxide Synthesis

- Oxidation to N-Oxides : Studies demonstrate the efficient oxidation of various pyridines, including 2-methylpyridine and 2,6-dimethylpyridine, to their N-oxides using acetonitrile as a solvent (Zhong, Guo, & Song, 2004).

Solvent Ligand Reactions

- Substitution Reactions in Dinuclear Molybdenum Complexes : The role of acetonitrile in substitution reactions of dinuclear molybdenum complexes, contributing to the understanding of ligand exchange mechanisms (Cayton, Chisholm, Putilina, Folting, Huffman, & Moodley, 1992).

Supramolecular Chemistry

- Self-Assembled Heterodinuclear Complexes : Research on the formation of heterodinuclear podates in acetonitrile sheds light on supramolecular chemistry and metal-ligand interactions (Piguet, Rivara-Minten, Bernardinelli, Bünzli, & Hopfgartner, 1997).

Chromatography

- Purification Techniques : Utilizing preparative liquid chromatography for the separation of 2-chloro-5-trichloromethylpyridine demonstrates acetonitrile's application in analytical chemistry (Su, Zhang, & Huang, 2006).

Safety And Hazards

The compound is labeled with the GHS05 and GHS06 pictograms, indicating that it is harmful if swallowed and causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-(6-chloro-2-methylpyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-7(4-5-10)2-3-8(9)11-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYOSVOFFJPAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

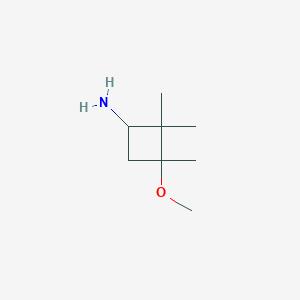

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

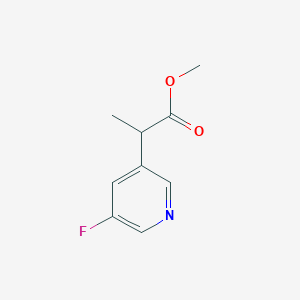

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)